molecular formula C10H6ClF2NO B11878177 (2-Chloro-6,7-difluoroquinolin-3-yl)methanol

(2-Chloro-6,7-difluoroquinolin-3-yl)methanol

Cat. No.: B11878177
M. Wt: 229.61 g/mol
InChI Key: OJFSSEVPQSAJLY-UHFFFAOYSA-N
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Description

(2-Chloro-6,7-difluoroquinolin-3-yl)methanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of chloro and difluoro substituents on the quinoline ring, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6,7-difluoroquinolin-3-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6,7-difluoroquinolin-3-yl)methanol undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and difluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can undergo further reduction to yield different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Various substituted quinoline derivatives.

    Oxidation: 2-Chloro-6,7-difluoroquinoline-3-carboxylic acid.

    Reduction: Reduced quinoline derivatives with altered functional groups.

Scientific Research Applications

(2-Chloro-6,7-difluoroquinolin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-6,7-difluoroquinolin-3-yl)methanol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of (2-Chloro-6,7-difluoroquinolin-3-yl)methanol.

    6,7-Difluoroquinoline: Lacks the chloro and hydroxymethyl groups but shares the difluoroquinoline core.

    Fluoroquinolones: A class of antibiotics with a similar quinoline core but different substituents.

Uniqueness

This compound is unique due to the combination of chloro, difluoro, and hydroxymethyl groups on the quinoline ring, which imparts distinct chemical and biological properties compared to other quinoline derivatives .

Properties

IUPAC Name

(2-chloro-6,7-difluoroquinolin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NO/c11-10-6(4-15)1-5-2-7(12)8(13)3-9(5)14-10/h1-3,15H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFSSEVPQSAJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=NC(=C1CO)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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